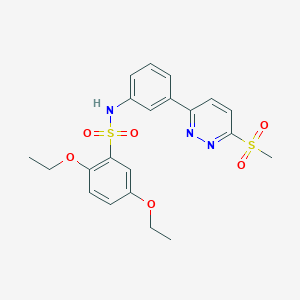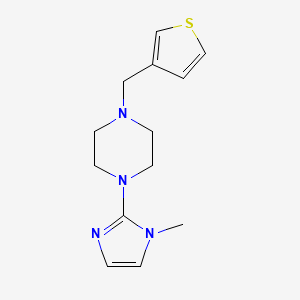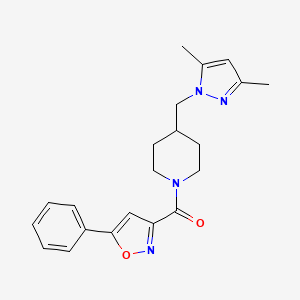
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone" is a complex organic molecule that appears to be related to a class of compounds with central nervous system (CNS) depressant activity. The structure of this compound suggests that it may have pharmacological properties, potentially including anticonvulsant and antipsychotic effects, as indicated by the related compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of related compounds, such as those in the series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, involves the creation of molecules with CNS depressant activity. These compounds have been synthesized and evaluated pharmacologically, demonstrating potential anticonvulsant properties and a low order of acute toxicity. Some of the synthesized compounds also showed potential antipsychotic effects . Although the exact synthesis method for the compound is not detailed, it is likely that similar synthetic strategies and structure-activity relationship studies would be applicable.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For instance, a compound with a piperidine ring was found to adopt a chair conformation, and the geometry around the sulfur atom was distorted tetrahedral. The structure exhibited both inter and intramolecular hydrogen bonds, and the crystal structure was stabilized by various interactions, including C—Cl···π and π···π interactions . These findings suggest that the compound may also exhibit a complex molecular structure with similar stabilizing interactions.
Chemical Reactions Analysis
While the specific chemical reactions of "(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone" are not detailed in the provided papers, the related compounds have been synthesized through substitution reactions. For example, a substitution reaction involving 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride was used to synthesize a related compound . This suggests that the compound may also be synthesized through similar substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using thermogravimetric analysis, which revealed that the structures were stable within a certain temperature range . Additionally, the electronic properties, such as the HOMO-LUMO energy gap, were evaluated to identify reactive sites on the molecular surface using molecular electrostatic potential maps. These studies provide insights into the stability and reactivity of the compounds, which could be extrapolated to the compound .
Propriétés
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-16(2)25(22-15)14-17-8-10-24(11-9-17)21(26)19-13-20(27-23-19)18-6-4-3-5-7-18/h3-7,12-13,17H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXYUWRRHXXTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

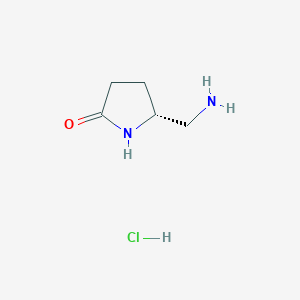
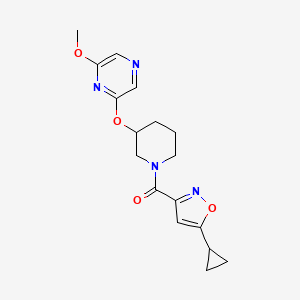
![1,7-dimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3005542.png)
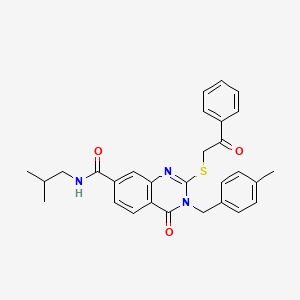
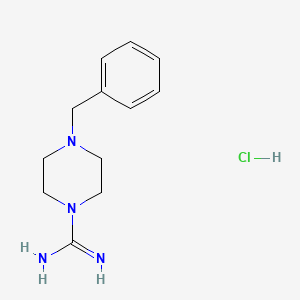
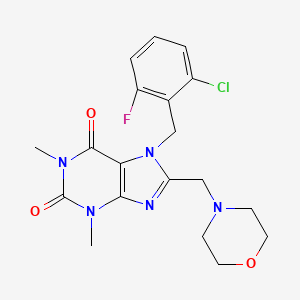
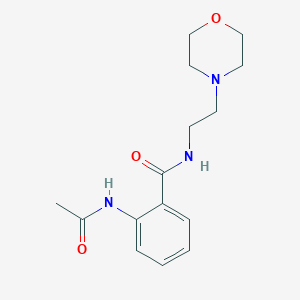
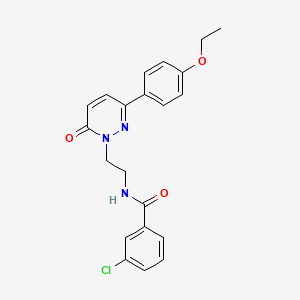

![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)
![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)
